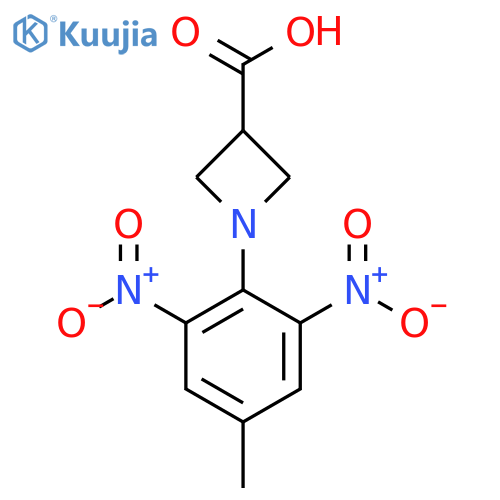

Cas no 866155-54-6 (1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid)

866155-54-6 structure

商品名:1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid

CAS番号:866155-54-6

MF:C11H11N3O6

メガワット:281.221542596817

CID:4663105

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid

-

- インチ: 1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16)

- InChIKey: VDTWPDYIEBUZAL-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C([N+]([O-])=O)C=C(C)C=C2[N+]([O-])=O)CC(C(O)=O)C1

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-1901-10MG |

1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |

866155-54-6 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | MS-1901-1MG |

1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |

866155-54-6 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | MS-1901-5MG |

1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |

866155-54-6 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| A2B Chem LLC | AI77463-500mg |

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |

866155-54-6 | >90% | 500mg |

$720.00 | 2024-04-19 | |

| Key Organics Ltd | MS-1901-20MG |

1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |

866155-54-6 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| A2B Chem LLC | AI77463-1mg |

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |

866155-54-6 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| A2B Chem LLC | AI77463-10mg |

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |

866155-54-6 | >90% | 10mg |

$240.00 | 2024-04-19 | |

| Key Organics Ltd | MS-1901-0.5G |

1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |

866155-54-6 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| A2B Chem LLC | AI77463-5mg |

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |

866155-54-6 | >90% | 5mg |

$214.00 | 2024-04-19 |

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

866155-54-6 (1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 249916-07-2(Borreriagenin)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量